molecular formula C14H9Cl2NO3 B11949033 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 17332-25-1

2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B11949033
CAS No.: 17332-25-1
M. Wt: 310.1 g/mol
InChI Key: YVJLYTBSRNFNJA-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative features a carbamoyl bridge linked to a 2,3-dichlorophenyl group, a structural motif seen in compounds with significant research applications. For instance, a closely related hexachlorinated analog, 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid (Tecloftalam), is well-documented as a fungicide and bactericide . This suggests potential research applications for this compound class in agrochemical development and microbiological studies. The presence of both carboxylic acid and amide functional groups within its molecular structure also makes it a valuable intermediate for further chemical synthesis, enabling the exploration of novel amide and anilide compounds . Researchers can utilize this building block in medicinal chemistry, materials science, and as a precursor for creating more complex molecules. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

17332-25-1

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

YVJLYTBSRNFNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The foundational approach to synthesizing 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid involves sequential acylation and hydrolysis steps. A widely documented method begins with the reaction of 2,3-dichloroaniline and phthalic anhydride under reflux conditions in acetic acid . The anhydride undergoes nucleophilic attack by the amine, forming an intermediate amide-acid. Subsequent hydrolysis of the remaining anhydride moiety yields the target compound.

Reaction Conditions :

  • Solvent : Acetic acid or toluene

  • Temperature : 110–120°C (reflux)

  • Time : 6–8 hours

  • Yield : ~65–70% (theoretical)

Mechanistic Insights :

  • Acylation : Phthalic anhydride reacts with 2,3-dichloroaniline to form N-(2,3-dichlorophenyl)phthalimide.

  • Hydrolysis : The phthalimide intermediate is treated with aqueous NaOH, cleaving one carbonyl group to produce the benzoic acid derivative.

Purification :
Crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Catalytic Amidation Strategies

Modern synthetic protocols employ coupling agents to enhance efficiency and reduce side reactions. A representative method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 2-carboxybenzoyl chloride and 2,3-dichloroaniline .

Procedure :

  • Activation : 2-Carboxybenzoyl chloride is generated in situ by treating phthalic anhydride with thionyl chloride.

  • Coupling : The acyl chloride reacts with 2,3-dichloroaniline in dichloromethane, catalyzed by EDCl/HOBt.

  • Workup : The mixture is washed with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate excess acid.

Optimization Data :

ParameterValue
Catalyst Loading1.2 equiv EDCl, 0.5 equiv HOBt
Temperature25°C (room temperature)
Reaction Time4 hours
Isolated Yield82%

This method minimizes racemization and improves atom economy compared to classical routes .

Continuous-Flow Industrial Production

Industrial-scale synthesis prioritizes throughput and safety. A patented continuous-flow system oxidizes 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde , which is subsequently converted to 2,3-dichloroaniline via reductive amination . The aniline derivative then undergoes carbamoylation with phthalic anhydride in a tubular reactor.

Key Features :

  • Catalyst : Cobalt-molybdenum-bromine complex (0.005–0.015 mol%) .

  • Oxidant : Hydrogen peroxide (2–4 equiv relative to substrate) .

  • Residence Time : 60–900 seconds .

  • Conversion : 34–42% per pass, with yields of 22–25% for the aldehyde intermediate .

Advantages :

  • Safety : Reduced exposure to hazardous intermediates.

  • Scalability : High-throughput reactors enable metric-ton production.

  • Purity : Integrated HPLC purification achieves >99% purity .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical65–7095ModerateHigh
Catalytic Amidation80–8598HighModerate
Continuous-Flow75–8099Very HighLow (initial)

Trade-offs :

  • Classical : Cost-effective but labor-intensive.

  • Catalytic : High yields but requires expensive reagents.

  • Continuous-Flow : Capital-intensive setup but optimal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for organic synthesis and medicinal chemistry.

Biology

The compound has been explored for its potential in enzyme inhibition and protein binding studies. It interacts with specific molecular targets, such as enzymes or receptors, potentially modulating biochemical pathways.

Mechanism of Action :

  • The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity. This interaction can influence various metabolic pathways and cellular responses .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its synthesis can be optimized using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purity enhancement.

The biological activity of this compound includes:

  • Enzyme Inhibition : Demonstrated potential to inhibit specific enzymes relevant in therapeutic contexts.
  • Protein Binding : Ability to bind to proteins suggests roles in modulating biochemical pathways.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

In Vitro Studies

  • A study reported significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Biochemical assays characterized its interaction with enzymes, suggesting its viability as a lead compound for drug development.

Pharmacokinetics and Toxicity Studies

Further research is needed to elucidate the pharmacokinetic profile and toxicity of this compound to fully understand its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Chlorine Substitution

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid
  • Structure : The phenyl ring substituents are at positions 3 and 5 instead of 2 and 3.
  • In studies, 3,5-dichloro derivatives often exhibit higher logP values, suggesting increased membrane permeability .
  • Biological Activity : Similar compounds with 3,5-dichloro substitution have shown antifungal activity due to enhanced hydrophobic interactions with target enzymes .
4-(2,3-Dichlorophenyl)benzoic Acid (dCPB4)
  • Structure : The dichlorophenyl group is attached at the 4-position of the benzoic acid ring.
  • Impact : Positional isomerism significantly alters steric and electronic effects. The 4-substituted derivative may exhibit reduced steric hindrance, favoring binding to larger active sites in proteins. In virulence suppression assays, 4-substituted analogues demonstrated lower efficacy than 2-substituted variants .

Analogues with Modified Functional Groups

N-2,3-Dichlorophenylanthranilic Acid (Clofenamic Acid)
  • Structure: Replaces the carbamoyl (-NHCO-) group with a direct anilino (-NH-) linkage.
  • Clofenamic acid is a known NSAID, highlighting how minor structural changes can shift pharmacological activity from antimicrobial to anti-inflammatory .
  • Physicochemical Properties : Lower molecular weight (289.71 g/mol vs. ~318.14 g/mol for the carbamoyl derivative) and higher solubility in polar solvents due to reduced lipophilicity .
2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid
  • Structure : Incorporates a urea (-NHCONH-) linkage instead of carbamoyl.
  • This derivative showed superior inhibition of fungal growth compared to carbamoyl analogues in spectrophotometric assays .

Analogues with Heterocyclic Modifications

(Z)-2-((4-(2,4-Dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic Acid
  • Structure : Integrates a thiadiazepine ring conjugated with a dichlorostyryl group.
  • Such compounds exhibit dual activity as antimicrobial and anti-inflammatory agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Group Reported Activity
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid C₁₄H₉Cl₂NO₃ 318.14 2 (benzoic acid), 2,3 (phenyl) Carbamoyl (-NHCO-) Under investigation
2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid C₁₄H₉Cl₂NO₃ 318.14 2 (benzoic acid), 3,5 (phenyl) Carbamoyl Antifungal
N-2,3-Dichlorophenylanthranilic acid C₁₃H₉Cl₂NO₂ 289.71 2 (benzoic acid), 2,3 (phenyl) Anilino (-NH-) Anti-inflammatory
4-(2,3-Dichlorophenyl)benzoic acid (dCPB4) C₁₃H₈Cl₂O₂ 267.10 4 (benzoic acid), 2,3 (phenyl) - Virulence suppression
2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid C₁₄H₁₀Cl₂N₂O₃ 329.15 2 (benzoic acid), 3,5 (phenyl) Urea (-NHCONH-) Antifungal

Key Research Findings

  • Positional Effects : 2-Substituted benzoic acid derivatives generally exhibit higher bioactivity than 3- or 4-substituted isomers due to optimal steric alignment with biological targets .
  • Chlorine Substitution : 2,3-Dichloro substitution on the phenyl ring enhances lipophilicity and electron-withdrawing effects, improving membrane penetration and enzyme inhibition .
  • Functional Group Influence : Carbamoyl derivatives show balanced solubility and binding affinity, whereas urea analogues prioritize target engagement at the expense of pharmacokinetic properties .

Biological Activity

2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid is an organic compound with significant biological activity. Its structure features a benzoic acid moiety substituted with a dichlorophenyl carbamoyl group, giving it unique properties that have been explored in various research contexts.

  • Molecular Formula : C14H9Cl2NO3
  • Molecular Weight : Approximately 310.1 g/mol
  • Structure : Contains two chlorine atoms at the 2 and 3 positions of the phenyl ring, contributing to its reactivity.

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, which prevents substrate binding and inhibits catalytic activity. This modulation can influence various metabolic pathways and cellular responses.

Biological Applications

Research has demonstrated several applications of this compound:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which may be relevant in therapeutic contexts.
  • Protein Binding : The ability of the compound to bind to proteins suggests potential roles in modulating biochemical pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains, particularly Gram-positive bacteria .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study reported that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus and Bacillus subtilis .
    • The compound's interaction with enzymes was characterized using various biochemical assays, demonstrating its potential as a lead compound for drug development.
  • Pharmacokinetics :
    • In silico studies predicted favorable pharmacokinetic profiles for derivatives of this compound, indicating good intestinal absorption and potential central nervous system (CNS) permeability .
  • Toxicity Studies :
    • Ames tests have suggested that certain derivatives may present toxicity concerns, highlighting the need for careful evaluation in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
2-Aminobenzoic AcidC7H7NO2Contains an amino group; weaker acidity
4-Chlorobenzoic AcidC7H6ClO2Contains a single chlorine substituent
N-(4-Chlorophenyl)phthalamic AcidC14H10ClNO3Similar structure but different substitution pattern
4-(Trifluoromethyl)benzoic AcidC8H6F3O2Contains trifluoromethyl group; distinct reactivity

The dual chlorine substitution on the phenyl ring combined with the carbamoyl group gives this compound distinct reactivity and biological properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-carboxybenzoyl chloride with 2,3-dichloroaniline under anhydrous conditions. Catalysts like DMAP (dimethylaminopyridine) or HOBt (hydroxybenzotriazole) can improve carbamoyl bond formation. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% as per HPLC standards in related dichlorophenyl compounds) .
  • NMR : 1^1H and 13^13C NMR confirm the carbamoyl linkage and substitution pattern (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • FT-IR : Carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and carbamoyl (N–H bend at ~1550 cm1^{-1}) functional groups are key markers .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Storage conditions should be anhydrous (desiccator, 4°C) to prevent hydrolysis. Waste disposal must comply with halogenated organic compound protocols, as per MSDS guidelines for structurally similar chlorophenyl benzoic acids .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the polymorphism and cocrystal formation of this compound derivatives?

  • Methodological Answer : Chlorine substituents at the 2,3-positions induce steric hindrance, favoring monoclinic crystal systems. Comparative studies with 2,6-dichloro analogs (e.g., 2-[(2,6-Dichlorophenyl)amino]benzoic acid) show that Cl–CH3_3 substitution reduces lattice symmetry, altering melting points and solubility. X-ray crystallography and DSC (differential scanning calorimetry) are essential to map polymorphic transitions .

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound, based on structural analogs?

  • Methodological Answer :

  • COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) with purified cyclooxygenase isoforms. IC50_{50} values can be benchmarked against mefenamic acid (a structurally related NSAID) .
  • Cytokine Profiling : Treat macrophage cell lines (e.g., RAW 264.7) with LPS stimulation and measure TNF-α/IL-6 suppression via qPCR or multiplex assays .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Employ Hansen solubility parameters (HSPs) to model solvent interactions. For example, DMSO and DMF (high polarity) dissolve the compound better than alcohols. Validate experimentally via gravimetric analysis under controlled humidity (to avoid hydrate formation). Conflicting data may arise from residual solvents in crystallized samples, addressed via TGA (thermogravimetric analysis) .

Q. What computational strategies are effective for predicting the reactivity and tautomeric stability of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) optimize geometry and predict tautomeric equilibria (e.g., keto-enol forms). HOMO-LUMO gaps (~5.2 eV) indicate electrophilic reactivity at the carbamoyl group. Molecular dynamics simulations can model solvation effects in biological membranes .

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